Home > Products > Screening Compounds P18972 > 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one
2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one - 190842-36-5

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one

Catalog Number: EVT-286629
CAS Number: 190842-36-5
Molecular Formula: C14H10ClN3OS
Molecular Weight: 303.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YM928 is an orally active AMPA receptor antagonist.
Overview

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one is a heterocyclic compound that features a unique pyrido-thiazine core. This compound is classified as a potential pharmaceutical agent, particularly noted for its biological activity and chemical reactivity. It has applications in medicinal chemistry and materials science, primarily due to its interactions with neurotransmitter systems and its role in developing new materials.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one typically involves the reaction of 4-chloro-N-methylaniline with a pyrido-thiazine precursor. The reaction is conducted under controlled conditions, often utilizing suitable catalysts and solvents to optimize yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully monitored to achieve the desired product efficiently.

In industrial settings, the production process scales up laboratory methods, employing high-capacity reactors and advanced purification techniques to ensure consistent quality while minimizing environmental impact. The synthesis routes may vary based on specific applications or modifications required for the compound.

Molecular Structure Analysis

Structure and Data

The molecular formula of 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one is C12H12ClN3OS. The structure consists of a pyrido-thiazine ring system that incorporates nitrogen and sulfur atoms, contributing to its unique properties. Its structural configuration allows for various chemical interactions, making it a versatile compound in research applications.

Structural Characteristics

  • Molecular Weight: Approximately 273.75 g/mol
  • Chemical Structure: The compound features a chloro group attached to a phenyl ring and an N-methylamino group linked to the pyrido-thiazine scaffold.
Chemical Reactions Analysis

Reactions and Technical Details

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one engages in several notable chemical reactions:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: It can undergo reduction reactions to yield amines or thiols.
  • Substitution: The chloro group can be substituted with various functional groups through nucleophilic substitution reactions, allowing for the synthesis of derivatives with tailored properties .

These reactions enhance the compound's utility in synthesizing more complex molecules for research and therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one primarily involves its role as an antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is crucial in regulating excitatory neurotransmission in the central nervous system. By inhibiting this receptor's activity, the compound modulates neuronal excitability, which can lead to anticonvulsant effects .

In animal models, it has demonstrated significant anticonvulsant activity across various seizure tests (e.g., maximal electroshock seizure test), indicating its potential as a therapeutic agent for epilepsy with minimal motor coordination impairment compared to established antiepileptic drugs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH conditions.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Exhibits reactivity typical of heterocyclic compounds containing nitrogen and sulfur; susceptible to oxidation and substitution reactions.
Applications

Scientific Uses

The compound has several significant applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications.
  • Biological Research: Investigated for its ability to inhibit specific enzymes and receptors, particularly in studies related to epilepsy and other neurological disorders.
  • Material Science: Used in developing new materials with specialized properties such as electroluminescent materials for organic light-emitting diode devices.
Introduction to AMPA Receptor Antagonism in Epilepsy Research

Excitatory neurotransmission mediated by glutamate plays a pivotal role in the initiation and propagation of seizure activity. Among ionotropic glutamate receptors, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype is particularly critical due to its rapid desensitization kinetics and role in mediating fast synaptic excitation. AMPA receptors are tetrameric ligand-gated ion channels composed of GluR1-4 subunits, with the absence of the GluR2 subunit conferring high calcium permeability – a key factor in excitotoxic neuronal hyperexcitability [4] [7]. The strategic importance of AMPA receptors in epilepsy research stems from their central position in amplifying synchronized neuronal discharges during seizures. Antagonists that selectively block these receptors can suppress the paroxysmal depolarization shifts that characterize epileptiform activity without completely abolishing physiological excitatory transmission. This provides a therapeutic window for seizure control while minimizing cognitive side effects, establishing AMPA receptor antagonism as a compelling antiepileptic drug (AED) development strategy.

Historical Development of AMPA Receptor Antagonists as Anticonvulsants

The evolution of AMPA receptor antagonists spans multiple chemical classes with progressively optimized pharmacological profiles. Early quinoxalinedione derivatives like NBQX demonstrated proof-of-concept for AMPA blockade in seizure models but exhibited poor solubility and nephrotoxicity. Second-generation compounds, including 2,3-benzodiazepines (e.g., talampanel, GYKI 52466), offered improved tolerability but displayed variable oral bioavailability and short half-lives [2] [6]. These limitations drove research into novel chemotypes with enhanced drug-like properties.

The discovery of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one (designated YM928) emerged from systematic structure-activity relationship (SAR) studies of 2-amino-4H-pyrido[3,2-e]-1,3-thiazin-4-one derivatives. Initial screening identified compound 7 (2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one) as a lead structure with moderate kainate-induced neurotoxicity inhibition. Subsequent optimization revealed that:

  • N-methyl substitution significantly enhanced potency compared to N-allyl analogs
  • A 4-chlorophenyl moiety at the 2-amino position drastically improved activity
  • The pyridothiazinone core provided optimal receptor interaction and metabolic stability [3]

This culminated in YM928 (also referenced as 16i), which exhibited nanomolar-range AMPA receptor affinity and favorable pharmacokinetics. Crucially, YM928 demonstrated broad-spectrum anticonvulsant activity across multiple acute seizure models, distinguishing it from several standard AEDs with narrower efficacy profiles. Table 1 compares YM928's efficacy with established AEDs:

Table 1: Comparative Anticonvulsant Profiles of YM928 and Standard AEDs in Murine Seizure Models

CompoundMES ED₅₀ (mg/kg p.o.)PTZ ED₅₀ (mg/kg p.o.)AMPA ED₅₀ (mg/kg p.o.)Strychnine ED₅₀ (mg/kg p.o.)
YM9287.49.65.514.0
ValproateActiveActiveActiveActive
CarbamazepineActiveInactive--
PhenytoinActiveInactive--
EthosuximideInactiveActive--
DiazepamActiveActiveInactive-

Data adapted from [1]. Activity indicates significant efficacy; "-" denotes unavailable data.

Beyond acute efficacy, YM928 addressed a critical limitation of earlier AMPA antagonists: tolerance development. Repeated administration (2–8 mg/kg p.o. for 16 days) did not significantly alter seizure thresholds in rat electroshock models, confirming sustained target engagement without pharmacodynamic tolerance [1]. This represented a major advancement over benzodiazepines and certain sodium channel blockers, which often exhibit reduced efficacy with prolonged use.

Rationale for Targeting AMPA Receptors in Generalized Seizure Pathophysiology

Generalized seizures involve widespread, synchronous neuronal firing across thalamocortical and corticocortical networks. AMPA receptors contribute to this pathological hyperactivity through three interconnected mechanisms:

  • Seizure Initiation: Glutamate binding triggers AMPA receptor activation, leading to rapid sodium influx and neuronal depolarization. This lowers the threshold for action potential generation and facilitates the recruitment of adjacent neurons into synchronous firing.
  • Seizure Propagation: The calcium permeability of GluR2-lacking AMPA receptors activates calcium-dependent signaling cascades (e.g., calpain proteases, nitric oxide synthase), exacerbating excitotoxicity and promoting network synchronization.
  • Synaptic Potentiation: High-frequency firing during seizures induces AMPA receptor trafficking to postsynaptic membranes, strengthening excitatory synapses and creating hyperexcitable circuits prone to future seizures [4] [7].

YM928 exerts its broad-spectrum anticonvulsant effects via non-competitive antagonism at the AMPA receptor. Unlike competitive antagonists (e.g., NBQX), which bind the glutamate recognition site, YM928 acts as a negative allosteric modulator. Electrophysiological studies confirm it reduces the maximum response to AMPA without displacing [³H]AMPA binding, indicating a distinct modulatory site [2]. This mechanism offers two key advantages:

  • Use-Dependent Inhibition: Enhanced blockade during high glutamate release in seizures
  • Preserved Physiological Signaling: Minimal interference with low-level synaptic transmission

Table 2 details YM928's pharmacological actions across experimental paradigms:

Table 2: Functional Characterization of YM928 as an AMPA Receptor Antagonist

Experimental ModelKey FindingSignificance
Kainate-induced toxicity (rat hippocampal cultures)Complete, concentration-dependent neuroprotection (IC₅₀ comparable to GYKI52466)Confirms target engagement and functional antagonism
AMPA-induced [Ca²⁺]ᵢ elevationConcentration-dependent inhibitionDemonstrates blockade of calcium influx – critical for preventing excitotoxicity
AMPA-induced inward currentsNon-competitive suppressionVerifies allosteric mechanism distinct from orthosteric antagonists
Maximal Electroshock (MES) Seizure TestED₅₀ = 7.4 mg/kg p.o. (mice); 4.0 mg/kg p.o. (rats)Predicts efficacy against generalized tonic-clonic seizures
Pentylenetetrazol (PTZ) TestED₅₀ = 9.6 mg/kg p.o. (mice); 6.2 mg/kg p.o. (rats)Indicates activity against absence and myoclonic seizure types

Data synthesized from [1] [2] [3].

The protective index (TD₅₀ for motor impairment / ED₅₀ for MES) of 22.5/7.4 ≈ 3.0 suggests YM928 exerts anticonvulsant effects at doses below those causing significant ataxia [1]. This margin, combined with its oral activity and tolerance-free profile, positioned YM928 as a compelling candidate for further development in epilepsy therapeutics. Its broad efficacy against chemically diverse convulsants (AMPA, PTZ, strychnine) underscores the centrality of AMPA receptors in multiple seizure pathways and validates their inhibition as a versatile antiepileptic strategy.

Properties

CAS Number

190842-36-5

Product Name

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one

IUPAC Name

2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C14H10ClN3OS/c1-18(10-6-4-9(15)5-7-10)14-17-12(19)11-3-2-8-16-13(11)20-14/h2-8H,1H3

InChI Key

RCGOQPBYNHJZCU-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)Cl)C2=NC(=O)C3=C(S2)N=CC=C3

Solubility

Soluble in DMSO

Synonyms

2-(N-(4-chlorophenyl)-N-methylamino)-4H-pyrido(3,2-e)-1,3-thiazin-4-one
2-(N-(4-chlorophenyl)-N-methylamino)-4H-pyrido(3.2-e)-1,3-thiazin-4-one
YM 928
YM-928
YM928
YM928 cpd

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=NC(=O)C3=C(S2)N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.